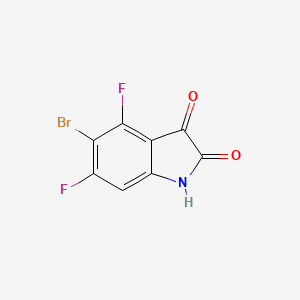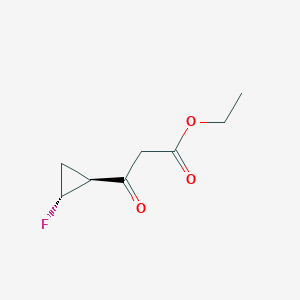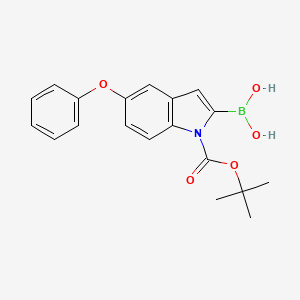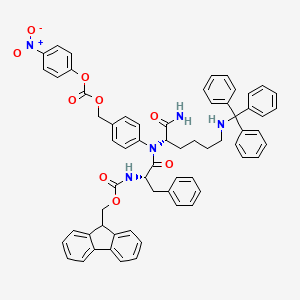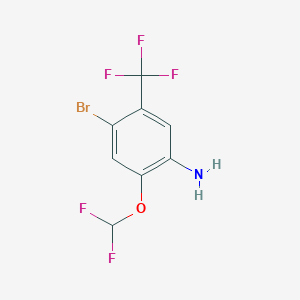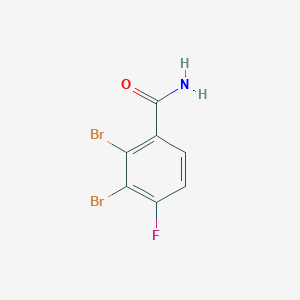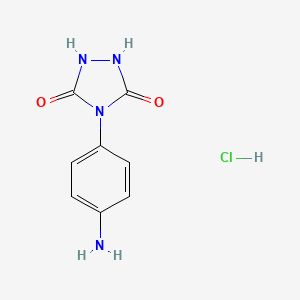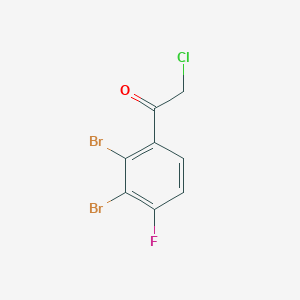
3-(Ethanesulfonyl)pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of 3-(Ethanesulfonyl)pyrrolidine hydrochloride . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Organocatalysts
3-(Ethanesulfonyl)pyrrolidine hydrochloride: is utilized in the asymmetric synthesis of organocatalysts. These catalysts are crucial for promoting reactions that create chiral molecules, which are important in the development of pharmaceuticals and fine chemicals. The compound’s pyrrolidine moiety is a common structural motif in biologically active compounds and serves as a building block in organic synthesis .
Antiviral and Anticancer Nucleoside Analogs
The compound plays a role in the synthesis of nucleoside analogs that have potential antiviral and anticancer applications. By modifying the nucleoside structure with pyrrolidine functionalities, researchers aim to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are key targets in antiviral and anticancer therapy .
Pharmacotherapy
Pyrrolidine derivatives, including those related to 3-(Ethanesulfonyl)pyrrolidine hydrochloride , show promise in pharmacotherapy. For instance, certain pyrrolidine alkaloids have been found to cause apoptotic cell death in breast cancer cells and exert antiproliferative effects in various cancer cell lines .
Catalytic Asymmetric Michael Addition
This compound is also involved in catalytic asymmetric Michael addition reactions. These reactions are fundamental in constructing all-carbon quaternary centers, which are challenging to create and are valuable in complex molecule synthesis. The pyrrolidine-based catalysts derived from 3-(Ethanesulfonyl)pyrrolidine hydrochloride can facilitate these additions with high enantioselectivity .
Enzyme Inhibition
In the field of enzyme inhibition, pyrrolidine derivatives are explored for their ability to block enzymes involved in nucleotide biosynthesis. This is particularly relevant in the development of new treatments for diseases where nucleotide biosynthesis is dysregulated .
Ligand Design for Chemical Catalysis
Lastly, 3-(Ethanesulfonyl)pyrrolidine hydrochloride contributes to the design of ligands for chemical catalysis. The pyrrolidine ring system is a characteristic feature of many ligands used in catalytic processes, including asymmetric catalysis, which is pivotal for producing enantiomerically pure substances .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 3-(ethanesulfonyl)pyrrolidine hydrochloride, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Propiedades
IUPAC Name |
3-ethylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLCQUOZLXTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



